molecular formula C9H7N3O B2626697 4-phenyl-4H-1,2,4-triazole-3-carbaldehyde CAS No. 138624-58-5

4-phenyl-4H-1,2,4-triazole-3-carbaldehyde

Cat. No.: B2626697
CAS No.: 138624-58-5
M. Wt: 173.175
InChI Key: QKXBTXPBQRIDNF-UHFFFAOYSA-N
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Description

4-phenyl-4H-1,2,4-triazole-3-carbaldehyde is a heterocyclic compound that features a triazole ring substituted with a phenyl group and an aldehyde functional group

Biochemical Analysis

Biochemical Properties

4-phenyl-4H-1,2,4-triazole-3-carbaldehyde plays a crucial role in biochemical reactions, particularly in the inhibition of specific enzymes and interactions with various biomolecules. This compound has been shown to interact with enzymes such as cytochrome P450, which is involved in the metabolism of various substrates. The interaction with cytochrome P450 can lead to the inhibition of its enzymatic activity, thereby affecting the metabolic pathways in which this enzyme is involved . Additionally, this compound can bind to proteins and other biomolecules, altering their structure and function, which can have downstream effects on cellular processes.

Cellular Effects

The effects of this compound on various types of cells and cellular processes are profound. This compound has been observed to influence cell signaling pathways, particularly those involved in apoptosis and cell proliferation. By modulating these pathways, this compound can induce cell death in cancer cells, making it a potential candidate for anticancer therapies . Furthermore, this compound can affect gene expression by interacting with transcription factors and other regulatory proteins, leading to changes in cellular metabolism and function.

Molecular Mechanism

At the molecular level, this compound exerts its effects through several mechanisms. One of the primary mechanisms is the inhibition of enzyme activity by binding to the active site of the enzyme, thereby preventing substrate binding and subsequent catalytic activity . This compound can also interact with DNA and RNA, leading to changes in gene expression and protein synthesis. Additionally, this compound can modulate the activity of signaling molecules, such as kinases and phosphatases, which play critical roles in cellular signaling pathways.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-phenyl-4H-1,2,4-triazole-3-carbaldehyde typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the reaction of phenylhydrazine with formylhydrazine, followed by cyclization to form the triazole ring. The reaction conditions often include the use of a solvent such as ethanol and a catalyst like acetic acid .

Industrial Production Methods

In industrial settings, the production of this compound may involve scalable synthetic routes that ensure high yield and purity. One such method includes the use of commercially available starting materials like 3-dimethylaminoacrolein and phenyl azide, followed by cyclization and oxidation steps .

Chemical Reactions Analysis

Types of Reactions

4-phenyl-4H-1,2,4-triazole-3-carbaldehyde undergoes various chemical reactions, including:

    Oxidation: The aldehyde group can be oxidized to form the corresponding carboxylic acid.

    Reduction: The aldehyde group can be reduced to form the corresponding alcohol.

    Substitution: The phenyl group can undergo electrophilic aromatic substitution reactions.

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

4-phenyl-4H-1,2,4-triazole-3-carbaldehyde has a wide range of applications in scientific research:

Comparison with Similar Compounds

Similar Compounds

  • 4-phenyl-4H-1,2,4-triazole-3-thiol
  • 4-phenyl-4H-1,2,4-triazole-3-methanol
  • 4-phenyl-4H-1,2,4-triazole-3-carboxylic acid

Uniqueness

4-phenyl-4H-1,2,4-triazole-3-carbaldehyde is unique due to its aldehyde functional group, which allows for a wide range of chemical modifications and reactions. This versatility makes it a valuable intermediate in organic synthesis and a promising candidate for various scientific applications .

Properties

IUPAC Name

4-phenyl-1,2,4-triazole-3-carbaldehyde
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H7N3O/c13-6-9-11-10-7-12(9)8-4-2-1-3-5-8/h1-7H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QKXBTXPBQRIDNF-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)N2C=NN=C2C=O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H7N3O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

173.17 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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